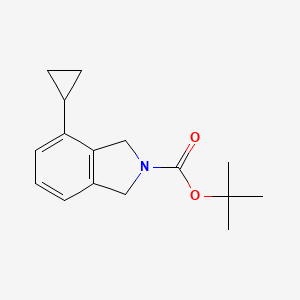
2-Boc-4-cyclopropylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-4-cyclopropylisoindoline is a chemical compound that belongs to the isoindoline family Isoindolines are heterocyclic compounds characterized by a fused benzopyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4-cyclopropylisoindoline typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines . The resulting N-benzyl-1,3-dihydroisoindole undergoes selective cleavage of the exocyclic N–CH2Ar bond under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Boc-4-cyclopropylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoindolinone derivatives, while reduction reactions can produce fully reduced isoindoline compounds.
科学研究应用
2-Boc-4-cyclopropylisoindoline has several applications in scientific research, including:
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Boc-4-cyclopropylisoindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, the Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the compound to participate in further chemical reactions .
相似化合物的比较
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and reactivity.
Isoindolinone: An oxidized form of isoindoline, commonly used in pharmaceutical synthesis.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.
Uniqueness
2-Boc-4-cyclopropylisoindoline is unique due to its structural complexity and the presence of the Boc-protected amino group. This protection allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
生物活性
Overview of 2-Boc-4-cyclopropylisoindoline
This compound is a derivative of isoindoline, a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for further chemical modifications, which can enhance the compound's pharmacological properties.
Pharmacological Potential
Isoindoline derivatives have been studied for various biological activities, including:
- Anticancer Activity : Some isoindoline derivatives exhibit cytotoxic effects against different cancer cell lines. Research indicates that modifications in the isoindoline structure can lead to enhanced potency against tumor cells.
- Antimicrobial Properties : Certain isoindoline compounds have shown antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Neuroprotective Effects : Isoindolines may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
The biological activity of this compound could be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The cyclopropyl group may influence the compound's lipophilicity and binding affinity, enhancing its therapeutic potential.
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal evaluated various isoindoline derivatives, including those similar to this compound. The results indicated that certain modifications led to increased apoptosis in cancer cell lines, suggesting a potential mechanism through which these compounds exert their anticancer effects.
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of isoindoline derivatives. The findings demonstrated that specific structural features, such as the presence of a cyclopropyl group, contributed to enhanced antibacterial activity against Gram-positive bacteria.
Data Table
| Compound | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| This compound | Anticancer | Induces apoptosis in cancer cells | |
| Isoindoline Derivative A | Antimicrobial | Inhibits bacterial growth | |
| Isoindoline Derivative B | Neuroprotective | Protects neurons from degeneration |
属性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC 名称 |
tert-butyl 4-cyclopropyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-9-12-5-4-6-13(11-7-8-11)14(12)10-17/h4-6,11H,7-10H2,1-3H3 |
InChI 键 |
JJINIXQTMCLQJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















